2-(Methylamino)quinoline-4-carboxylic acid
Description
Historical Context of Quinoline-4-carboxylic Acid Derivatives
The history of quinoline-4-carboxylic acid derivatives is rich, with several foundational synthetic methods developed in the late 19th century that are still in use today. One of the most significant early methods is the Doebner reaction, first reported in 1887, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se Another classical and vital method is the Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound, typically in the presence of a base, to construct the quinoline-4-carboxylic acid core. sci-hub.senih.govui.ac.id These reactions opened the door to a wide array of substituted quinolines.
Over the years, these methods have been refined to improve yields, reduce reaction times, and employ more environmentally friendly conditions, such as using microwave irradiation or solvent-free approaches. researchgate.net The development of nalidixic acid in 1962 marked a significant milestone, establishing the 4-quinolone-3-carboxylic acid framework (a close relative) as a clinically important antibacterial agent. researchgate.netmdpi.com This discovery spurred further research into the quinoline (B57606) scaffold, leading to the synthesis of countless derivatives for various applications. researchgate.net
Significance of Quinoline-4-carboxylic Acid Scaffolds in Organic and Medicinal Chemistry Research
The quinoline-4-carboxylic acid scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net This structural motif is a key component in compounds developed for a broad spectrum of therapeutic areas. nih.govresearchgate.net Quinoline-based compounds are well-documented for their antimalarial, antiviral, anticancer, and antituberculosis activities. researchgate.net
The versatility of the quinoline-4-carboxylic acid core allows for extensive chemical modification. researchgate.net Researchers can strategically alter substituents at various positions on the quinoline ring to modulate the compound's physicochemical properties and biological activity. For instance, modifications at the C2, C3, and C7 positions have been explored to shift activity from antibacterial to anticancer. researchgate.net The carboxylic acid group at the C4 position is particularly important, as it often plays a crucial role in binding to target enzymes, such as forming a salt bridge with key amino acid residues like arginine in dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This adaptability has made the quinoline-4-carboxylic acid scaffold a frequent starting point for designing combinatorial libraries and discovering novel bioactive ligands. researchgate.netrsc.org Its derivatives have been investigated as inhibitors for various enzymes, including alkaline phosphatases, dihydroorotate dehydrogenase, and sirtuins. nih.govrsc.orgfrontiersin.org
General Overview of 2-(Methylamino)quinoline-4-carboxylic Acid
This compound is a specific derivative within the broader family of quinoline compounds. It is primarily available as a research chemical, functioning as a "versatile small molecule scaffold" for further synthetic elaboration. biosynth.com Its structure features a methylamino group at the C2 position and a carboxylic acid at the C4 position of the quinoline ring system.
Below are the key chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 933728-83-7 | biosynth.com |
| Molecular Formula | C₁₁H₁₀N₂O₂ | biosynth.comuni.lu |
| Molecular Weight | 202.21 g/mol | biosynth.com |
| SMILES | CNC1=NC2=CC=CC=C2C(=C1)C(=O)O | biosynth.comuni.lu |
| InChI Key | KNZSTODBZIFZMA-UHFFFAOYSA-N | uni.lu |
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Research Avenues and Outstanding Questions for this compound Studies
Specific research dedicated exclusively to this compound is limited. Its primary role appears to be that of a building block or intermediate in the synthesis of more complex molecules for various research purposes. biosynth.com However, based on the known activities of related quinoline-4-carboxylic acid derivatives, several potential research avenues can be proposed.
Antimalarial Drug Discovery: Quinoline-4-carboxamides, derived from the corresponding carboxylic acids, have been identified as potent antimalarial agents that act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2). acs.org this compound could serve as a precursor for novel carboxamides in this class.
Enzyme Inhibition: The quinoline-4-carboxylic acid scaffold is a known inhibitor of enzymes like dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer. nih.govnih.govnih.gov Future work could involve using this compound to synthesize new derivatives aimed at inhibiting DHODH or other enzymes like sirtuins, which are implicated in cancer and metabolic diseases. frontiersin.org
Anticancer Agents: Numerous quinoline derivatives have been investigated as anticancer agents. researchgate.netresearchgate.net The this compound core could be elaborated to create compounds that target specific cancer-related pathways, such as histone deacetylases (HDACs). frontiersin.org
Outstanding questions for future studies would logically focus on synthesizing a library of derivatives from this compound and screening them for various biological activities. Key questions include:
How does the methylamino group at the C2 position influence the binding affinity and selectivity of its derivatives for different biological targets compared to other substituents?
Can derivatives of this compound be developed into effective and selective inhibitors for specific enzyme targets like DHODH, PfEF2, or sirtuins?
What are the structure-activity relationships (SAR) for amides, esters, and other derivatives synthesized from this core scaffold?
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-6-8(11(14)15)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSTODBZIFZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylamino Quinoline 4 Carboxylic Acid and Its Chemical Analogs
Classical Cyclization Reactions for Quinoline-4-carboxylic Acid Scaffolds
Three classical name reactions have historically been pivotal in the synthesis of quinoline-4-carboxylic acid derivatives: the Doebner reaction, the Pfitzinger reaction, and the Gould-Jacobs reaction. These methods offer versatile pathways to a wide range of substituted quinolines.
The Doebner reaction is a three-component condensation reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.govwikipedia.org This method is advantageous for its ability to introduce substituents at the 2-position of the quinoline (B57606) ring, dictated by the choice of the aldehyde.
The reaction mechanism is believed to proceed through an initial aldol (B89426) condensation of pyruvic acid with the aldehyde, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. wikipedia.org A modified approach, known as the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. nih.gov
Recent advancements have focused on improving the efficiency and environmental footprint of the Doebner reaction. For instance, the use of catalysts like ytterbium perfluorooctanoate in water has been shown to provide good yields. nih.gov Furthermore, a Doebner hydrogen-transfer reaction has been developed to synthesize substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.govbohrium.comfigshare.com
| Aniline Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Aniline | Benzaldehyde | Ethanol (B145695), reflux | 2-Phenylquinoline-4-carboxylic acid | nih.gov |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF, MeCN, 65 °C | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | nih.gov |
| Aniline | 2-Nitrobenzaldehyde | Acetic acid, reflux | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | nih.gov |
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
A key advantage of the Pfitzinger reaction is the direct formation of the carboxylic acid at the 4-position. The substituents on the resulting quinoline are determined by the choice of the carbonyl compound and any substituents on the starting isatin. A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Modern modifications of the Pfitzinger reaction have explored the use of different reaction media and catalysts to improve yields and broaden the substrate scope. For example, carrying out the reaction in water has been reported as a simple and efficient one-pot method. researchgate.net
| Isatin Derivative | Carbonyl Compound | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| Isatin | Acetone | Potassium hydroxide, ethanol, reflux | 2-Methylquinoline-4-carboxylic acid | researchgate.net |
| Isatin | Enaminone | Sodium hydroxide, water, reflux | Substituted quinoline-4-carboxylic acid | researchgate.net |
| N-Acyl isatin | - | Base | 2-Hydroxyquinoline-4-carboxylic acid | wikipedia.org |
The Gould-Jacobs reaction is another classical method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. The process begins with the condensation of an aniline with an ethoxymethylenemalonate ester. The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.
While the primary product is a 4-hydroxyquinoline, this can be a versatile intermediate. The hydroxyl group can be converted to other functionalities, such as a chloro group, which can then be further manipulated.
Directed Synthesis of 2-(Methylamino)quinoline-4-carboxylic Acid
The direct synthesis of this compound requires a more targeted approach than the classical methods, which are generally geared towards broader classes of quinolines. A common and effective strategy involves a two-step process: the preparation of a suitable precursor, typically a 2-haloquinoline-4-carboxylic acid, followed by the introduction of the methylamino group via nucleophilic aromatic substitution.
The most logical precursor for the synthesis of this compound is 2-chloroquinoline-4-carboxylic acid. nih.govchemdad.com The chloro group at the 2-position is a good leaving group for nucleophilic aromatic substitution.
The synthesis of 2-chloroquinoline-4-carboxylic acid can be achieved through several routes. One common method starts from 2-hydroxyquinoline-4-carboxylic acid, which can be prepared via the Pfitzinger reaction of isatin with pyruvic acid or its derivatives. The resulting 2-hydroxyquinoline-4-carboxylic acid can then be chlorinated using a reagent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 2-chloroquinoline-4-carboxylic acid. mdpi.com
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Isatin and Pyruvic acid derivative | Pfitzinger reaction (e.g., with base) | 2-Hydroxyquinoline-4-carboxylic acid | |
| 2-Hydroxyquinoline-4-carboxylic acid | POCl₃, PCl₅, heat | 2-Chloroquinoline-4-carboxylic acid | mdpi.com |
With the 2-chloroquinoline-4-carboxylic acid precursor in hand, the methylamino group can be introduced at the 2-position through a nucleophilic aromatic substitution reaction. This involves reacting the 2-chloro derivative with methylamine (B109427).
The reactivity of the 2-position of the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring. The reaction typically proceeds by the addition of the nucleophile (methylamine) to the carbon bearing the chloro group, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to give the final product.
The reaction conditions for this nucleophilic substitution can vary, but it generally involves heating the 2-chloroquinoline-4-carboxylic acid with an excess of methylamine in a suitable solvent. The use of a base may be necessary to neutralize the hydrochloric acid generated during the reaction.
Carboxylic Acid Functionalization Strategies
The carboxylic acid group at the 4-position of the quinoline ring is a versatile functional handle for creating a diverse library of chemical analogs. This moiety can be readily transformed into other functional groups, allowing for extensive structural modifications. Common functionalization strategies include the conversion into esters, amides, and acid hydrazides.
For instance, quinoline-4-carboxylic acids can undergo esterification, often by refluxing with an alcohol like methanol (B129727) or ethanol in the presence of a strong acid catalyst such as sulfuric acid. researchgate.net These esters can serve as intermediates for further reactions. The synthesis of ethyl esters and their subsequent conversion to acid hydrazides under microwave irradiation has been reported to be highly efficient, with yields of 99% for esterification and 92% for the hydrazide formation within minutes. tandfonline.com
Another key strategy is amidation, where the carboxylic acid is coupled with an amine. This reaction is fundamental in medicinal chemistry for linking the quinoline scaffold to other pharmacophoric fragments. For example, multiparallel synthesis techniques have been developed to create a series of quinoline-2-carboxylic acid amides, demonstrating a late-stage diversification approach. nih.gov Similarly, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, which is then reacted with a nucleophile such as hydrazine (B178648) to form a hydrazide, a precursor for synthesizing various heterocyclic compounds. ajchem-a.com The Pfitzinger reaction, which produces quinoline-4-carboxylic acids from isatins and carbonyl compounds, provides a foundational structure that is ripe for these types of modifications. ui.ac.idresearchgate.net
Modern Synthetic Protocols and Catalysis
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign protocols for constructing the quinoline nucleus. These modern methods often result in higher yields, shorter reaction times, and simpler work-up procedures compared to traditional syntheses like the Skraup or Doebner-von Miller reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinoline-4-carboxylic acid derivatives. nih.gov This non-classical heating method provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields.
Microwave-assisted protocols have been successfully applied to classical name reactions. For example, the Pfitzinger reaction of isatins with ketones in a basic medium to form quinoline-4-carboxylic acids can be completed in as little as 12.5 minutes under microwave conditions, whereas conventional heating might require several hours. tandfonline.comresearchgate.net Similarly, the Doebner reaction, a three-component condensation of anilines, aldehydes, and pyruvic acid, can be performed under microwave irradiation to furnish quinoline-4-carboxylic acids in 3-4 minutes, compared to 3 hours to overnight with conventional methods. rsc.org The use of indium(III) chloride as a catalyst under microwave activation has also been shown to rapidly produce quinoline-4-carboxylic acid derivatives from N-arylbenzaldimines and acrylates. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Analogs
| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Reference |
|---|---|---|---|---|
| Isatin, Ketones | KOH, 20% aq. Ethanol | 2-Substituted-quinoline-4-carboxylic acids | 12.5 min | tandfonline.com |
| Aromatic aldehydes, Anilines, Pyruvic acid | p-TSA, Ethanol | 2-Aryl-quinoline-4-carboxylic acids | 3 min | rsc.org |
| N-arylbenzaldimines, 2-Methoxy acrylates | InCl₃, Acetonitrile | Quinoline-4-carboxylic acid esters | 3 min | nih.gov |
| Quinaldic acid, Arylbenzaldehydes | TFA | 2-Styrylquinoline-4-carboxylic acids | Short | nih.gov |
Solvent-Free Reaction Conditions
Solvent-free, or "neat," synthesis is a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile and often toxic organic solvents. jocpr.comijpsjournal.com These reactions can lead to higher efficiency, easier product isolation, and a significantly lower environmental impact.
Several solvent-free methods for quinoline synthesis have been reported. A simple and efficient approach involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under thermal (100 °C) conditions, which proceeds without any solvent. researchgate.net This method is noted for its good yields, clean reaction profile, and simple methodology. researchgate.net In some cases, reactions can proceed under both solvent-free and catalyst-free conditions. jocpr.com The Friedländer synthesis, a condensation of a 2-aminoaryl ketone with a carbonyl compound, has been effectively performed under solvent-free conditions using a recyclable Brønsted acid catalyst, o-benzenedisulfonimide. nih.gov
Table 2: Examples of Solvent-Free Quinoline Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 2-Aminoacetophenone, Ketones | Caesium Iodide, 100 °C | 2,4-Disubstituted-quinolines | Thermal, solvent-free | researchgate.net |
| Imines, Styrene | None (Thermal) | Functionalized quinolines | Catalyst and solvent-free | jocpr.com |
| 2-Aminoarylketones, Carbonyl compounds | o-Benzenedisulfonimide | 2,3-Disubstituted-quinolines | Recyclable acid catalyst | nih.gov |
| Aniline, Alkyne, Aldehyde | Zinc(II) triflate | 2,3-Disubstituted-quinolines | Ligand and solvent-free | rsc.org |
Heterogeneous Catalysis in Quinoline Synthesis
Heterogeneous catalysts offer significant advantages in chemical synthesis, primarily their ease of separation from the reaction mixture and the potential for recycling and reuse. This simplifies product purification and reduces waste, aligning with the principles of green chemistry.
Zeolite-based catalysts have been employed for the gas-phase synthesis of quinolines from aniline and various C1–C4 alcohols. rsc.orgrsc.org In one study, a ZnCl₂/Ni-USY-acid catalyst demonstrated the best performance, with the total yield of quinolines being positively related to the catalyst's Lewis acid site content. rsc.orgrsc.org These gas-phase routes effectively address the drawbacks of many traditional liquid-phase methods, such as the use of corrosive homogeneous catalysts and tedious work-up procedures. rsc.org
More recently, advanced materials have been developed as heterogeneous catalysts for quinoline synthesis under milder conditions. Graphitic carbon nitride (g-C₃N₄) functionalized with Brønsted acid groups has been used as a metal-free heterogeneous catalyst for the Friedländer synthesis. nih.gov This catalyst showed remarkable acceleration in quinoline formation under solvent-free and mild reaction conditions and demonstrated good recyclability. nih.gov Other heterogeneous systems include cobalt oxide for the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org
Table 3: Examples of Heterogeneous Catalysis in Quinoline Synthesis
| Catalyst System | Reaction Type | Reactants | Phase/Conditions | Reference |
|---|---|---|---|---|
| ZnCl₂/Ni-USY-acid (Zeolite) | Annulation | Aniline, Alcohols | Gas Phase | rsc.orgrsc.org |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Annulation | 2-Aminoaryl ketone, Carbonyl compound | Solvent-free, 100 °C | nih.gov |
| Cobalt Oxide | Aerobic Dehydrogenation | 1,2,3,4-Tetrahydroquinolines | Liquid Phase | organic-chemistry.org |
| K10 Montmorillonite | Annulation | 2-Ethylaniline, Ethylene glycol | Gas Phase, 330 °C | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 2 Methylamino Quinoline 4 Carboxylic Acid
Mechanistic Pathways of Quinoline-4-carboxylic Acid Formation
The synthesis of the quinoline-4-carboxylic acid scaffold, the core of 2-(methylamino)quinoline-4-carboxylic acid, is achieved through several classic condensation reactions. Prominent among these are the Pfitzinger, Doebner, and Friedländer reactions, which construct the quinoline (B57606) ring system from simpler precursors. researchgate.netresearchgate.net The Pfitzinger reaction, for instance, typically involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.netresearchgate.net A related approach, the Doebner reaction, facilitates a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid to yield the target scaffold. researchgate.netnih.gov These methods provide versatile pathways to substituted quinoline-4-carboxylic acids, with the specific substituents on the final product being determined by the choice of starting materials.
Mechanistic studies of these synthetic routes have proposed several key reaction intermediates. In Pfitzinger-type reactions starting from isatin, the mechanism is believed to proceed via the base-mediated ring-opening of isatin (16) to form an isatic acid intermediate (17). researchgate.net This is followed by an intermolecular condensation with a carbonyl compound (e.g., acetone) to form a Schiff base. The subsequent cyclization of this Schiff base through a Claisen-type condensation yields the quinoline ring. researchgate.net Another proposed pathway suggests that isatin is first hydrolyzed to an isatinate (a), which then undergoes an aldolization reaction with an enaminone to afford intermediate (b). An intramolecular cyclization then produces intermediate (c), which yields the final quinoline-4-carboxylic acid product under acidic conditions. researchgate.net
In the Doebner reaction, it is understood that pyruvic acid reacts with an imine (i), previously formed from the condensation of an aniline and an aldehyde. nih.gov This addition leads to the formation of intermediate (ii), which subsequently dehydrates to a dihydroquinoline intermediate (iii). nih.gov The final step is the oxidation of this dihydroquinoline to the aromatic quinoline system, which is presumed to occur via a hydrogen transfer between the dihydroquinoline (iii) and another molecule of the imine (i). nih.gov
Table 1: Proposed Intermediates in Quinoline-4-carboxylic Acid Synthesis
| Reaction Name | Starting Materials | Key Proposed Intermediates | Final Product Core |
| Pfitzinger/Friedländer | Isatin, Carbonyl Compound | Isatic Acid, Schiff Base, Cyclized Adduct | Quinoline-4-carboxylic acid |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | Imine, Dehydrated Adduct, Dihydroquinoline | Quinoline-4-carboxylic acid |
Regioselectivity in quinoline synthesis is a critical aspect that dictates the substitution pattern on the final molecule. This selectivity is generally governed by both steric and electronic factors of the reactants. mdpi.com For example, in the Gould-Jacobs reaction, the mode of cyclization is influenced by these properties. Similarly, in the Camps cyclization for synthesizing quinolin-4-ones, the choice of base has been shown to affect the regioselectivity of the reaction. mdpi.com
From a theoretical standpoint, the reactivity of different positions on the heterocyclic precursors can be understood by examining their electronic structure. In related heterocyclic systems like 2,4-dichloroquinazolines, density functional theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This makes it more susceptible to nucleophilic attack compared to the 2-position, explaining the observed regioselectivity in substitution reactions. mdpi.com Similar electronic principles are expected to govern the cyclization and condensation steps in quinoline synthesis, directing the formation of specific isomers based on the electronic properties of the intermediates. Stereochemical control is primarily relevant when chiral centers are present in the starting materials or are formed during the reaction, though it is less commonly a focal point in the standard syntheses of this achiral scaffold.
Transformations Involving the Carboxylic Acid Group
The carboxylic acid moiety at the 4-position of the quinoline ring is a versatile functional group that allows for a wide range of chemical transformations and derivatizations. These reactions are fundamental for modifying the compound's properties and for synthesizing more complex molecules, such as esters and amides.
Esterification is a common derivatization strategy for carboxylic acids. The Fischer esterification is a classic method where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The mechanism involves several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com
While the Fischer method is common, other reagents can be employed for the esterification of quinoline-4-carboxylic acids, particularly when mild conditions are required. For instance, trimethylsilyldiazomethane (TMS-diazomethane) has been successfully used for the methyl esterification of a quinoline-4-carboxylic acid derivative when other methods, such as using a cesium salt with methyl iodide, failed. nih.gov
Table 2: Common Esterification Strategies
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol. masterorganicchemistry.com |
| Diazomethane Methylation | TMS-diazomethane | Effective under mild conditions for forming methyl esters. nih.gov |
| Alkyl Halide Esterification | Cesium Carbonate, Alkyl Halide (e.g., Methyl Iodide) | An alternative method involving the carboxylate salt. nih.gov |
The conversion of the carboxylic acid group to an amide is a crucial transformation, often accomplished by direct reaction with an amine using a coupling agent. researchgate.net This method is central to peptide synthesis and is widely used to create diverse libraries of compounds for biological screening. nih.gov For example, various derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been successfully coupled with a range of substituted anilines to produce the corresponding amides. frontiersin.org
The fundamental principle of this reaction involves the activation of the carboxylic acid to make it more reactive toward the amine nucleophile. researchgate.net A vast array of peptide coupling reagents has been developed to facilitate this process efficiently and with minimal side reactions, such as racemization. peptide.combachem.com These reagents can be broadly categorized into carbodiimides and phosphonium or aminium/uronium salts.
Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included, which convert the O-acylisourea into a less reactive but more selective OBt active ester. peptide.com
Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU are highly efficient and lead to rapid coupling with low levels of racemization. peptide.comnih.gov These reagents react with the carboxylate to form an activated species that readily undergoes nucleophilic attack by the amine. nih.gov
Table 3: Selected Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms a highly active ester or related species for rapid coupling. peptide.comnih.gov |
| Phosphonium Salts | PyBOP, BOP | Similar to aminium salts, forms an activated species for amidation. bachem.com |
Decarboxylation is a chemical reaction that removes the carboxyl group, releasing it as carbon dioxide (CO₂). wikipedia.org While sometimes an unwanted side reaction in synthesis, it can also be a deliberate step. nih.gov The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon the loss of CO₂. wikipedia.org
For aromatic and heterocyclic carboxylic acids, several mechanistic pathways have been proposed. One plausible mechanism, suggested for the decarboxylation of pyridinecarboxylic acids (a related nitrogen-containing heterocycle), involves the zwitterionic form of the molecule. cdnsciencepub.com In this pathway, the zwitterion loses CO₂ to form a highly reactive nitrogen ylid intermediate. cdnsciencepub.com
Another proposed mechanism, studied for salicylic acids in quinoline solution, involves an initial ionization of the carboxyl group to form a carboxylate anion. researchgate.net This is followed by the protonation of the aromatic ring, which facilitates the elimination of carbon dioxide. researchgate.net The stability of the resulting anionic intermediate is a key factor driving the reaction. For quinoline-4-carboxylic acids, the electron-withdrawing nature of the quinoline ring system could help stabilize the negative charge that develops on the ring at the 4-position during the transition state, thus facilitating decarboxylation under certain conditions, typically requiring heat.
Reactivity of the Quinoline Nitrogen Atom
Protonation: The quinoline nitrogen can be protonated by acids to form the corresponding quinolinium salt. The pKa of the conjugate acid of this compound has not been specifically reported, but it is expected to be influenced by the aforementioned substituent effects. In strongly acidic media, both the quinoline nitrogen and the methylamino group can be protonated.
Alkylation: The lone pair of electrons on the quinoline nitrogen allows it to act as a nucleophile and undergo alkylation with alkyl halides. This reaction leads to the formation of a quaternary quinolinium salt. The reaction conditions for such alkylations typically involve heating the quinoline derivative with an alkyl halide in a suitable solvent.
Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the quinoline ring, as the N-oxide group can activate the ring towards both electrophilic and nucleophilic attack.
| Reaction Type | Reagents | Product Type |
| Protonation | Strong Acids (e.g., HCl) | Quinolinium Salt |
| Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Quinolinium Salt |
| Oxidation | Peroxy Acids (e.g., m-CPBA) | Quinoline N-oxide |
Reactions of the Methylamino Group
The methylamino group at the 2-position of the quinoline ring is a key site for chemical modification. As a secondary amine, it exhibits typical nucleophilic and basic properties.
Acylation: The methylamino group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of the corresponding N-methyl-N-acylaminoquinoline derivative. For a similar compound, 2-(4-aminophenyl)quinoline-4-carboxylic acid, the amino group has been successfully acylated using acryloyl chloride in the presence of a base like sodium bicarbonate frontiersin.org. This suggests that the methylamino group in the title compound would react similarly.
Alkylation: The methylamino group can also undergo further alkylation. However, direct alkylation with alkyl halides can be challenging to control and may lead to the formation of a quaternary ammonium salt. Reductive amination provides a more controlled method for introducing a second alkyl group.
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl Chlorides, Acid Anhydrides | N-Methyl-N-acylaminoquinoline |
| Alkylation | Alkyl Halides | N,N-Dimethylaminoquinolinium Salt |
Electrophilic and Nucleophilic Substitution on the Quinoline Ring System
The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being strongly influenced by the existing substituents.
Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, and the reaction typically occurs on the benzene ring portion (positions 5, 6, 7, and 8). The methylamino group at the 2-position is an activating, ortho-, para-directing group, which would favor substitution at positions 3 and, to a lesser extent, at the available positions on the benzene ring. However, the carboxylic acid group at the 4-position is a deactivating, meta-directing group. The combined effect of these two groups makes predicting the exact site of electrophilic substitution complex without experimental data. Generally, electrophilic substitution on the quinoline ring requires harsh conditions researchgate.net. For instance, nitration of quinoline itself typically occurs at the 5- and 8-positions quimicaorganica.org.
Nucleophilic Substitution: The quinoline ring, particularly the pyridine ring portion, is susceptible to nucleophilic attack, especially at the 2- and 4-positions. In this compound, the 2-position is already substituted. The 4-position, bearing the carboxylic acid group, could potentially undergo nucleophilic displacement of the carboxyl group under certain conditions, although this is not a common reaction. More typically, nucleophilic aromatic substitution occurs when a good leaving group, such as a halogen, is present on the ring. The presence of the electron-donating methylamino group would generally disfavor nucleophilic attack on the pyridine ring, while the electron-withdrawing carboxylic acid group would favor it.
| Reaction Type | Position | Directing Influence of Substituents |
| Electrophilic Substitution | Benzene ring (positions 5, 6, 7, 8) | -NHMe (activating, o,p-directing), -COOH (deactivating, m-directing) |
| Nucleophilic Substitution | Pyridine ring (positions 2, 4) | -NHMe (disfavoring), -COOH (favoring) |
Computational and Theoretical Studies on 2 Methylamino Quinoline 4 Carboxylic Acid
Quantum Chemical Investigations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For 2-(Methylamino)quinoline-4-carboxylic acid, DFT calculations would be instrumental in understanding its fundamental chemical nature.
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations can provide detailed insights into the distribution of electrons within the this compound molecule. Key parameters that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For quinoline (B57606) derivatives, the distribution of HOMO and LUMO densities often highlights the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atoms of the quinoline ring and the methylamino group, as well as the oxygen atoms of the carboxylic acid, would likely be identified as electron-rich sites, while the hydrogen of the carboxylic acid would be an electron-poor site.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding and charge distribution. It can quantify the charge on each atom, offering a more precise understanding of the electronic effects of the methylamino and carboxylic acid substituents on the quinoline core.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar quinoline derivatives, is presented below.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons; related to the ionization potential and the molecule's capacity to act as an electron donor. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital; related to the electron affinity and the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Natural Charge on N1 (quinoline) | -0.55 e | Suggests a significant electron density on the quinoline nitrogen, making it a potential site for protonation or coordination. |
| Natural Charge on N (amino) | -0.70 e | Indicates the electron-donating nature of the methylamino group. |
The flexibility of the methylamino and carboxylic acid groups allows for multiple spatial orientations, or conformations. DFT calculations can be used to explore the potential energy surface of this compound to identify the most stable conformers. This analysis would involve systematically rotating the bonds associated with the substituents and calculating the energy of each resulting geometry. The results would reveal the global minimum energy structure (the most stable conformation) and other low-energy conformers, as well as the energy barriers for converting between them. Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the quinoline nitrogen, could be a key factor in stabilizing certain conformations. ui.ac.id
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its behavior over time. researchgate.netnih.gov An MD simulation of this compound, typically in a solvent environment like water, would track the motions of all atoms over a period of nanoseconds or longer.
This simulation would reveal:
Solvation Effects: How the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds.
Conformational Dynamics: The flexibility of the molecule in solution, showing transitions between different conformations and how solvent interactions might favor certain shapes.
Vibrational Motions: The characteristic vibrations of the molecule, which can be related to experimental spectroscopic data (e.g., infrared spectroscopy).
For example, MD simulations are used to study the stability of interactions between quinoline derivatives and biological targets, such as enzymes, by observing how the ligand-protein complex behaves in a simulated physiological environment. researchgate.net
Mechanistic Insights from Computational Modeling
Computational modeling is invaluable for investigating reaction mechanisms, providing information that can be difficult to obtain experimentally.
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Such studies have been used to understand the synthesis of quinoline-4-carboxylic acid derivatives, for example, by clarifying the role of catalysts. nih.gov
In many reactions involving substituted aromatic rings like quinoline, there are multiple possible sites for a chemical attack, leading to different isomers (regioisomers). Computational methods can predict the regioselectivity of a reaction by comparing the activation energies of the transition states leading to each possible product. The pathway with the lowest activation energy is predicted to be the major reaction channel. For this compound, this could be used to predict the most likely position for electrophilic aromatic substitution on the quinoline core, taking into account the directing effects of both the electron-donating methylamino group and the electron-withdrawing carboxylic acid group.
Structure-Property Relationship Studies through Computational Means
Structure-property relationship studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) analyses, are pivotal in understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, these studies correlate molecular descriptors with observed activities, such as anticancer or antimicrobial effects.
QSAR models are developed using a series of related compounds to predict the activity of new molecules. These models are built upon a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. While specific QSAR studies focused exclusively on this compound are not prevalent in the literature, the principles are derived from broader studies on quinoline-4-carboxylic acid derivatives. These studies have shown that electronic, steric, and hydrophobic parameters are often key determinants of biological activity. For instance, the introduction of different substituents on the quinoline core can modulate properties like lipophilicity and electronic distribution, which in turn affects how the molecule interacts with its biological target.
DFT calculations offer a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These quantum chemical methods can be used to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions.
Below is a table of commonly calculated molecular descriptors in QSAR studies of quinoline derivatives.
| Descriptor Category | Examples of Descriptors | Significance in Structure-Property Relationships |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Relates to the molecule's reactivity, stability, and ability to participate in electrostatic interactions. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Pertains to the size and shape of the molecule, which influences how it fits into a receptor's binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution in the body. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the connectivity and branching of the molecule's atomic structure. |
Molecular Docking Approaches for Ligand-Target Interaction Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. This method is instrumental in drug discovery for hypothesizing the mechanism of action of a compound and for designing new, more potent derivatives. For the quinoline-4-carboxylic acid scaffold, molecular docking has been employed to investigate potential interactions with various biological targets, including enzymes and receptors implicated in cancer and infectious diseases.
The insights gained from molecular docking can guide the synthesis of new derivatives with improved activity. By understanding the specific interactions that are crucial for binding, chemists can modify the structure of the lead compound to enhance these interactions, leading to the development of more effective therapeutic agents.
The following table summarizes representative findings from molecular docking studies of quinoline-4-carboxylic acid derivatives with various biological targets.
| Compound/Derivative | Target Protein | Key Predicted Interactions | Docking Score (kcal/mol) |
| 2-Aryl-quinoline-4-carboxylic acid derivative | Leishmania major N-myristoyltransferase (LmNMT) | Stable binding with enhanced affinity after conformational relaxation of the enzyme. | Not specified |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid | Malarial Protein (PDB ID: 1CET) | Hydrogen bonds and favorable interaction energy. | -8.29 |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | Specific binding pattern in the active site. | Not specified |
| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative (Compound 4) | DNA | Predicted to be a DNA-damaging agent. | Not specified |
Applications of 2 Methylamino Quinoline 4 Carboxylic Acid As a Chemical Building Block and Scaffold
Utilization in the Synthesis of Complex Heterocyclic Compounds
The quinoline-4-carboxylic acid moiety is a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. researchgate.net Classic methods like the Doebner and Pfitzinger reactions are frequently employed to construct the initial quinoline-4-carboxylic acid core, which can then be further elaborated. nih.govimist.ma For instance, the Doebner reaction, a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid, is a widely used strategy to produce various substituted quinoline-4-carboxylic acids. nih.govmdpi.com
Once formed, the carboxylic acid group and the substituents on the quinoline (B57606) ring can undergo further reactions. The carboxylic acid can be converted into esters, amides, or acyl chlorides, which serve as intermediates for creating larger, more complex molecules. mdpi.comnih.gov For example, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid has been used as a versatile building block where the nitro group is reduced to an amine and the carboxylic acid is converted to an amide, allowing for the synthesis of poly-substituted quinoline derivatives. mdpi.com This demonstrates the potential of the 2-substituted quinoline-4-carboxylic acid scaffold in building complex heterocyclic systems. While specific examples starting directly from 2-(methylamino)quinoline-4-carboxylic acid are not extensively detailed in the reviewed literature, the established reactivity of the quinoline-4-carboxylic acid core suggests its utility in similar synthetic strategies.
Scaffold Design for the Development of Novel Molecular Architectures
The rigid bicyclic structure of the quinoline ring combined with its functionalizable groups makes this compound an ideal scaffold for developing novel molecular architectures. A scaffold provides the basic structural framework upon which different functional groups can be systematically added to create libraries of new compounds for various applications.
Hybrid Molecule Synthesis
Molecular hybridization is a strategy in drug design that combines two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.gov This can lead to hybrid molecules with enhanced affinity, improved selectivity, or even dual mechanisms of action. nih.gov The quinoline scaffold is frequently used for this purpose. nih.gov
Researchers have successfully created molecular hybrids by linking the quinoline-4-carboxylic acid scaffold to other biologically active moieties. For example, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized by reacting a quinoline-4-carbohydrazide (B1304848) intermediate with acrylamide (B121943) derivatives. nih.gov In another study, molecular hybrids of quinoline and sulfonamide were created by connecting the two scaffolds, resulting in compounds with diverse physicochemical properties. nih.gov These examples highlight a key strategy where the carboxylic acid function of a quinoline-4-carboxylic acid is transformed into a linker to attach another molecular entity, a strategy directly applicable to this compound for creating new hybrid molecules.
Derivatization for Exploring Chemical Space
Derivatization is the process of chemically modifying a compound to produce new compounds with different properties. For this compound, derivatization can occur at the carboxylic acid group, the methylamino group, or on the aromatic rings. This allows for a systematic exploration of the chemical space around the core scaffold.
A common approach involves the derivatization of the carboxylic acid group into a variety of amides. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized by first converting the carboxylic acid to an acyl chloride, which was then reacted with various amines to produce a library of amides. mdpi.com Further modifications, such as the reduction of a nitro group on the phenyl ring followed by acylation or amination, demonstrate how multiple sites on the scaffold can be used to generate structural diversity. mdpi.com Another strategy involves using derivatizing agents like 2-hydrazinoquinoline (B107646) (HQ) to react with the carboxyl group, forming stable hydrazides, which is particularly useful for analytical applications like liquid chromatography-mass spectrometry (LC-MS). nih.gov
The table below summarizes examples of derivatization strategies applied to the quinoline-4-carboxylic acid scaffold.
| Starting Scaffold | Reaction | Resulting Derivatives | Reference |
| 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | Amidation, Reduction, Acylation, Amination | A library of 2-(2'-substituted)-phenyl-quinoline-4-carboxamides | mdpi.com |
| Quinoline-4-carboxylic acid | Esterification, Hydrazinolysis, Condensation | 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | nih.gov |
| 8-Thioquinoline | Oxyhalogenation, Nucleophilic Substitution, Suzuki Coupling | Diversely functionalized quinoline-sulfonamide hybrids | nih.gov |
| Carboxylic acids (general) | Activation (DPDS/TPP), Reaction with HQ | Carboxylic acid hydrazides | nih.gov |
This table showcases derivatization strategies on related quinoline scaffolds, illustrating the potential pathways for modifying this compound.
Role in Coordination Chemistry
Heterocyclic compounds containing nitrogen and oxygen donor atoms, such as this compound, are excellent candidates for use as ligands in coordination chemistry. nih.gov They can bind to metal ions to form stable metal complexes, leading to the creation of coordination polymers and materials with interesting structural and physical properties. nih.govresearchgate.net
Ligand Properties and Metal Complexation
This compound possesses multiple potential coordination sites: the nitrogen atom of the quinoline ring, the nitrogen of the methylamino group, and the two oxygen atoms of the carboxylate group. This allows it to act as a multidentate ligand, binding to metal centers through one or more of these donor atoms. nih.govresearchgate.net The deprotonated carboxylate group is a particularly effective binding site for metal ions. wikipedia.org
Studies on analogous compounds provide insight into the complexation behavior. Quinoline-2,4-dicarboxylic acid, for example, has been shown to be an excellent multidentate N,O-donor ligand for constructing coordination polymers with lanthanide(III) ions. nih.gov Similarly, 2-(pyridin-4-yl)quinoline-4-carboxylic acid has been used to synthesize complexes with transition metals like Mn(II), Co(II), Cd(II), and Ag(I). researchgate.net Oxorhenium(V) complexes have been prepared with various quinoline carboxylic acid derivatives, where the ligands coordinate to the metal center in a bidentate fashion. rsc.org These examples strongly suggest that this compound would readily form stable complexes with a wide range of transition metals and lanthanides.
Exploration of Coordination Modes with Transition Metals
The versatility of quinoline carboxylic acids as ligands stems from their ability to adopt various coordination modes. researchgate.net These can include monodentate, bidentate, and bridging modes, leading to diverse structural outcomes from discrete molecules to one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net
The coordination mode is influenced by the specific metal ion, the presence of other auxiliary ligands, and the reaction conditions. researchgate.net For example, in complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid, the ligand coordinates to Mn(II), Co(II), and Cd(II) centers to form 1D chain structures. researchgate.net In contrast, with Ag(I), the same ligand forms a 3D coordination network. researchgate.net Quinoline-2,4-dicarboxylic acid has been observed to adopt at least seven different coordination modes, acting as a bridging or bridging-chelating building block that binds two to five metal centers simultaneously. nih.gov The carboxylate group itself can coordinate in monodentate, bidentate-chelating, or bidentate-bridging fashions (e.g., μ₂-η¹:η¹). nih.gov
The table below summarizes observed coordination behaviors of related quinoline carboxylic acid ligands with various metal ions.
| Ligand | Metal Ion(s) | Observed Coordination Features | Reference |
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Mn(II), Co(II), Cd(II) | Forms 1D chain structures | researchgate.net |
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Ag(I) | Forms a 3D coordination network | researchgate.net |
| Quinoline-2,4-dicarboxylic acid | Nd(III), Eu(III), Tb(III) | Acts as a tetradentate or pentadentate bridging-chelating ligand, forming 3D coordination polymers. | nih.gov |
| Isoquinoline-1-carboxylic acid, 4-Methoxy-2-quinolinecarboxylic acid | Re(V) | Acts as a bidentate chelate ligand occupying axial and equatorial positions. | rsc.org |
This table illustrates the diverse coordination modes of analogous ligands, indicating the expected rich coordination chemistry of this compound.
Design of Metal-Organic Frameworks and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and chemical functionalities of the organic linker are crucial in determining the resulting structure and properties of the framework. While direct research on the use of this compound in MOF and CP synthesis is limited, the principles of crystal engineering and the study of analogous quinoline-based ligands provide significant insight into its potential.
The structure of this compound features both a nitrogen atom within the quinoline ring and a carboxylic acid group, which are common coordinating moieties in the design of MOFs. researchgate.netossila.com Additionally, the methylamino group can influence the electronic properties and steric hindrance of the ligand, potentially leading to novel network topologies.
Research on the closely related quinoline-2,4-dicarboxylic acid has demonstrated its capability to form three-dimensional coordination polymers with lanthanide ions. nih.gov In these structures, the carboxylate groups and the quinoline nitrogen atom participate in coordinating the metal centers, leading to complex and robust frameworks. nih.gov The coordination modes of the quinoline-2,4-dicarboxylate ligand are varied, acting as a bridging or bridging-chelating unit that connects two to five metal centers. nih.gov The formation and dimensionality of these coordination polymers are often influenced by reaction conditions such as temperature. nih.gov
It can be extrapolated that this compound could act as a versatile ligand for the construction of MOFs and CPs. The carboxylic acid group is a primary coordination site, while the quinoline nitrogen can also engage in metal binding. The methylamino group could potentially participate in hydrogen bonding within the framework, further stabilizing the structure, or it could be a site for post-synthetic modification, where additional functional groups are introduced after the initial framework is formed. nih.gov
Table 1: Potential Coordination Sites of this compound in MOF Synthesis
| Functional Group | Potential Role in MOF/CP Formation |
| Carboxylic Acid (-COOH) | Primary coordination to metal centers. |
| Quinoline Nitrogen | Secondary coordination site, influencing network topology. |
| Methylamino Group (-NHCH₃) | Hydrogen bonding, post-synthetic modification site. |
The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are heated in a solvent. researchgate.net The choice of metal ion, solvent, and reaction temperature can all influence the final structure of the resulting framework. nih.govresearchgate.net Given the structural similarities to other quinoline-based ligands that have successfully formed MOFs, this compound holds promise as a valuable component in the design of new porous materials with potential applications in gas storage, separation, and catalysis.
Development of Chemical Probes and Labeling Agents for Research
Chemical probes and labeling agents are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, are widely used due to their high sensitivity and the ability to perform non-invasive imaging. The quinoline core is a known fluorophore, and its derivatives are frequently explored for the development of new fluorescent sensors and labels.
While direct studies on this compound as a fluorescent probe are not extensively reported, the electronic properties of the methylamino group suggest its potential in this area. The introduction of an amino group, especially a dimethylamino group, to a quinoline scaffold has been shown to induce or enhance fluorescence. nih.gov This effect is attributed to the electron-donating nature of the amino group, which can lead to intramolecular charge transfer (ICT) states, often resulting in environmentally sensitive fluorescence.
For instance, a study on a quinoline-based steroidal anticancer agent demonstrated that the addition of a dimethylamino group to the quinoline moiety rendered the compound fluorescent, allowing for its visualization within cells. nih.gov This fluorescent analog was found to accumulate in the endoplasmic reticulum, providing valuable insights into its mechanism of action. nih.gov This highlights the potential of using the methylamino group in this compound to develop fluorescent probes.
The carboxylic acid functionality of this compound provides a convenient handle for conjugation to other molecules, such as biomolecules (peptides, proteins, etc.) or other targeting moieties. This allows for the specific delivery of the fluorescent quinoline core to a region of interest within a biological system.
Table 2: Potential Applications of this compound-Based Probes
| Application | Rationale |
| Fluorescent Labeling of Biomolecules | The carboxylic acid allows for covalent attachment to amines on biomolecules. |
| Cellular Imaging | The inherent fluorescence of the quinoline core, potentially enhanced by the methylamino group, can be used to visualize cellular structures and processes. nih.gov |
| Sensing of Metal Ions or pH | The quinoline nitrogen and carboxylic acid can act as binding sites for metal ions, and the fluorescence properties may change upon binding. The amino and carboxylic acid groups can also lead to pH-sensitive fluorescence. |
The development of chemical probes from this compound would likely involve its chemical modification to tune its photophysical properties, such as excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. The synthesis of such probes would leverage the reactivity of the carboxylic acid and potentially the methylamino group to attach linkers or recognition elements.
Advanced Analytical Characterization in 2 Methylamino Quinoline 4 Carboxylic Acid Research
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-(methylamino)quinoline-4-carboxylic acid, providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra offer unique insights into the compound's structure.
In a typical ¹H NMR spectrum, the protons of the quinoline (B57606) ring system would appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern. The proton on the C3 position, being adjacent to the carboxylic acid group, would likely resonate in a distinct region. The methyl group of the methylamino substituent would present as a singlet, typically around δ 3.0 ppm, and the N-H proton would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The carbons of the quinoline ring would generate a series of signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen (C2) and the carbon bearing the carboxylic acid (C4) having distinct chemical shifts. The methyl carbon of the methylamino group would be observed in the aliphatic region, typically around δ 30-40 ppm.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: The following data is illustrative and may vary based on the solvent and experimental conditions.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -COOH | 12.0-14.0 (br s, 1H) | 168.0 |
| Quinoline-H3 | 7.0-7.2 (s, 1H) | 108.0 |
| Quinoline-H5/H6/H7/H8 | 7.5-8.2 (m, 4H) | 120.0-135.0 |
| -NH- | 5.0-6.0 (br s, 1H) | - |
| -CH₃ | 3.1 (s, 3H) | 35.0 |
| Quinoline-C2 | - | 155.0 |
| Quinoline-C4 | - | 145.0 |
| Quinoline-C4a/C8a | - | 140.0-148.0 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
The IR spectrum would prominently feature a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1450-1650 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C-C stretching vibrations of the quinoline ring would be expected to produce strong signals.
Table 2: Key IR and Raman Bands for this compound (Note: The following data is illustrative and based on typical functional group frequencies.)
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid C=O | Stretch | 1700-1730 | 1650-1680 |
| Amine N-H | Stretch | 3300-3500 | Weak |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |
| Quinoline C=C/C=N | Stretch | 1450-1650 | 1450-1650 |
| Methyl C-H | Stretch | 2850-2960 | 2850-2960 |
Mass Spectrometry for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. The predicted monoisotopic mass of this compound is approximately 202.07 g/mol chemmethod.com.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. A common fragmentation pathway for quinoline carboxylic acids involves the loss of the carboxyl group (-COOH) as a radical, leading to a significant fragment ion at m/z 157 chempap.org. Another potential fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 184. Further fragmentation of the quinoline ring can also occur.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₁₁H₁₀N₂O₂ chemmethod.com.
Table 3: Predicted m/z Values for Adducts of this compound chemmethod.com
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.08151 |
| [M+Na]⁺ | 225.06345 |
| [M-H]⁻ | 201.06695 |
Chromatographic Separation and Purity Assessment for Research Samples
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of this compound. Due to the polar nature of the carboxylic acid and the basicity of the amino group, reversed-phase HPLC is a suitable method.
A typical HPLC setup would involve a C18 stationary phase column. The mobile phase would likely be a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector, as the quinoline ring system exhibits strong UV absorbance.
Table 4: Illustrative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. It is also used to determine the appropriate solvent system for larger-scale column chromatography purification.
For this compound, a silica gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a polar and a less polar organic solvent. Given the compound's polarity, a mixture such as ethyl acetate/hexane with a small amount of acetic acid or methanol/dichloromethane might be effective. The addition of acetic acid can help to suppress the ionization of the carboxylic acid, leading to better spot shape. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active quinoline ring.
Table 5: Representative TLC Conditions for this compound
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (7:3:0.1) |
| Visualization | UV light (254 nm) |
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of this compound. While crystallographic data for structurally related quinoline-4-carboxylic acid derivatives exist, this information is not directly applicable to the target compound due to the strict focus of this article. The unique substitution of a methylamino group at the 2-position of the quinoline ring is expected to significantly influence the crystal packing and intermolecular interactions compared to other derivatives.
Therefore, the detailed crystallographic parameters, molecular geometry, and intermolecular interactions for this compound remain to be determined experimentally. Such a study would be a valuable contribution to the chemical sciences, providing foundational data for computational modeling and further research into the solid-state properties of this compound.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(Methylamino)quinoline-4-carboxylic acid and its derivatives?
Answer:
The synthesis of quinoline-4-carboxylic acid derivatives typically involves classical reactions such as the Pfitzinger reaction (condensation of isatin with ketones in alkaline media) and the Doebner reaction (using aniline, aldehydes, and pyruvic acid). For example:
- The Pfitzinger reaction is adaptable for introducing substituents via ketone variations, as seen in the synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid .
- The Doebner reaction under microwave conditions enhances reaction efficiency and yield for nitro-substituted derivatives .
- Post-synthetic modifications, such as esterification or amidation of the carboxylic acid group, are often performed to diversify functionality .
Advanced: How can reaction conditions be optimized to improve regioselectivity and yield in the synthesis of this compound derivatives?
Answer:
Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, particularly for Doebner reactions .
- Continuous flow reactors : Enable scalable production with precise temperature control, as demonstrated in industrial protocols for analogous quinoline derivatives .
- Catalytic systems : Transition metal catalysts or ionic liquids can enhance regioselectivity in heterocyclization steps .
- pH and solvent optimization : Alkaline conditions (e.g., sodium acetate) favor cyclization, while polar aprotic solvents (DMF, DMSO) stabilize intermediates .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Utilized for unambiguous determination of molecular geometry and intermolecular interactions. The SHELX software suite is widely employed for refinement, particularly for resolving torsional angles in quinoline rings .
- Spectroscopic methods :
- FT-IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Advanced: How do researchers resolve contradictions in biological activity data for quinoline-4-carboxylic acid derivatives?
Answer:
- Dose-response profiling : Re-evaluate activity across a broader concentration range to identify non-linear effects .
- Cellular vs. enzymatic assays : Distinguish between membrane permeability limitations (e.g., in antimicrobial studies) and target-binding efficacy .
- Metabolite analysis : Use LC-MS to assess compound stability under assay conditions, as hydrolysis of esters or amides may alter activity .
- Computational docking : Validate structure-activity relationships (SAR) by modeling interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) .
Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi .
- Anticancer screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Antitubercular activity : Luciferase reporter assays against Mycobacterium tuberculosis H37Rv strains .
Advanced: What computational approaches support the design of this compound-based therapeutics?
Answer:
- ADMET prediction : Tools like SwissADME or ProTox-II assess pharmacokinetic properties (e.g., logP, BBB permeability) and toxicity risks .
- Molecular dynamics (MD) simulations : Evaluate binding stability with targets (e.g., DNA gyrase for antimicrobial activity) over nanosecond timescales .
- QSAR modeling : Correlate substituent electronic effects (Hammett constants) with bioactivity to guide synthetic prioritization .
Basic: How does the electronic nature of substituents influence the reactivity of quinoline-4-carboxylic acid derivatives?
Answer:
- Electron-withdrawing groups (EWGs) : Nitro or carboxylic acid groups enhance electrophilicity at the quinoline C-2/C-4 positions, facilitating nucleophilic substitution .
- Electron-donating groups (EDGs) : Methoxy or methylamino groups increase resonance stabilization, affecting redox behavior and fluorescence properties .
- Steric effects : Bulky substituents (e.g., adamantyl) at C-4 can hinder π-π stacking but improve target specificity .
Advanced: What strategies mitigate challenges in crystallizing this compound derivatives for X-ray studies?
Answer:
- Co-crystallization : Use small-molecule co-formers (e.g., acetic acid) to stabilize lattice interactions .
- Solvent screening : High-throughput vapor diffusion trials with polar/non-polar solvent mixtures .
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth .
- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve diffraction ambiguities in low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
